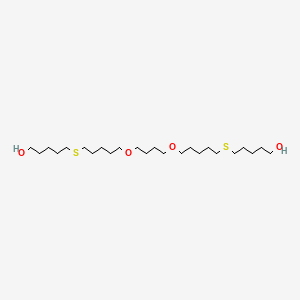
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol is a chemical compound characterized by its unique structure, which includes both ether and thiol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols with thiol-containing reagents under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thiol linkages.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of new ether or thioether compounds.
Aplicaciones Científicas De Investigación
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol exerts its effects is primarily through its thiol and ether groups. The thiol groups can form disulfide bonds, which are crucial in stabilizing protein structures. The ether linkages provide flexibility and solubility, making the compound versatile in various applications.
Comparación Con Compuestos Similares
3,6-Dioxa-1,8-octanediol: Another compound with ether linkages but lacks thiol groups.
Dithiothreitol (DTT): Contains thiol groups but does not have the ether linkages present in 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol.
Uniqueness: this compound is unique due to its combination of ether and thiol groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
90577-90-5 |
|---|---|
Fórmula molecular |
C24H50O4S2 |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
5-[5-[4-[5-(5-hydroxypentylsulfanyl)pentoxy]butoxy]pentylsulfanyl]pentan-1-ol |
InChI |
InChI=1S/C24H50O4S2/c25-15-5-1-11-21-29-23-13-3-7-17-27-19-9-10-20-28-18-8-4-14-24-30-22-12-2-6-16-26/h25-26H,1-24H2 |
Clave InChI |
CZUJWQCDZUNNJL-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CCSCCCCCOCCCCOCCCCCSCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


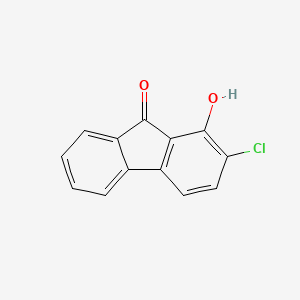
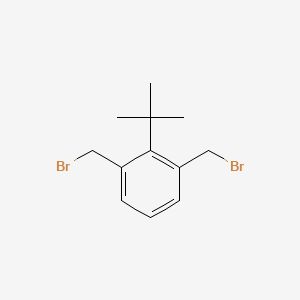

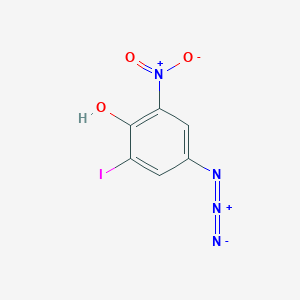
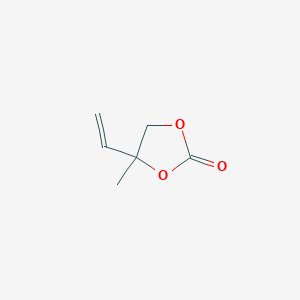
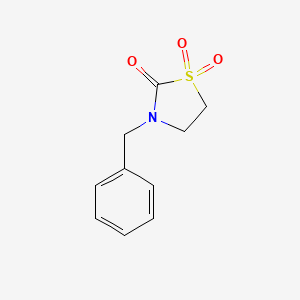
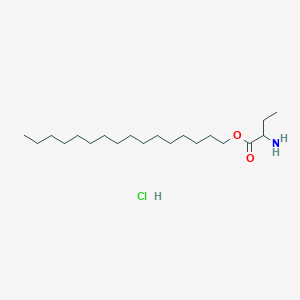
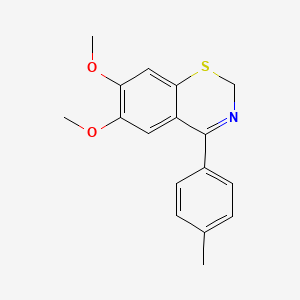

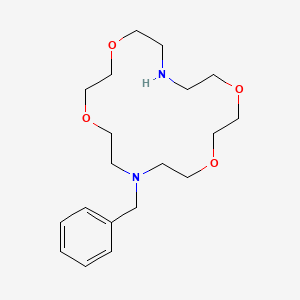
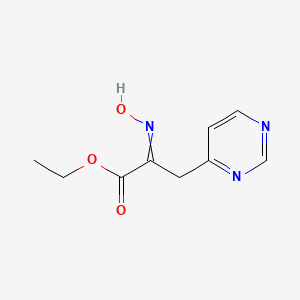
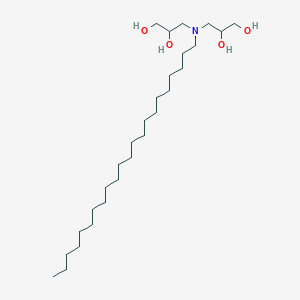
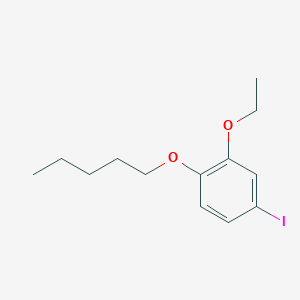
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
